molecular formula C17H18N2O3 B11014702 N-(3-methylphenyl)-2-nitro-N-propylbenzamide

N-(3-methylphenyl)-2-nitro-N-propylbenzamide

Cat. No.: B11014702
M. Wt: 298.34 g/mol
InChI Key: LBWLTAVXZAXPOX-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-nitro-N-propylbenzamide is an organic compound characterized by a benzamide core substituted with a 3-methylphenyl group, a nitro group, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-nitro-N-propylbenzamide typically involves a multi-step process:

    Amidation: The nitrobenzene derivative is then subjected to an amidation reaction with 3-methylphenylamine under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Alkylation: The final step involves the alkylation of the amide nitrogen with a propyl halide (e.g., propyl bromide) in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and amidation steps, and efficient purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-nitro-N-propylbenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.

    Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid, fuming sulfuric acid.

    Hydrolysis: Sodium hydroxide, hydrochloric acid, water.

Major Products

    Reduction: N-(3-methylphenyl)-2-amino-N-propylbenzamide.

    Substitution: Various halogenated or sulfonated derivatives.

    Hydrolysis: 3-methylphenylamine, 2-nitrobenzoic acid, propylamine.

Scientific Research Applications

Chemistry

N-(3-methylphenyl)-2-nitro-N-propylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of nitro and amide functionalities on biological systems. It may serve as a model compound in drug design and development, particularly in the exploration of new pharmacophores.

Medicine

Potential medicinal applications include its use as a lead compound in the development of new drugs. The nitro group can be reduced to an amino group, which is a common pharmacophore in many therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its structural features make it suitable for incorporation into polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-nitro-N-propylbenzamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylphenyl)-2-nitrobenzamide: Lacks the propyl group, which may affect its solubility and reactivity.

    N-(3-methylphenyl)-N-propylbenzamide: Lacks the nitro group, which significantly alters its chemical and biological properties.

    2-nitro-N-propylbenzamide: Lacks the 3-methylphenyl group, affecting its steric and electronic characteristics.

Uniqueness

N-(3-methylphenyl)-2-nitro-N-propylbenzamide is unique due to the presence of both the nitro and propyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

N-(3-methylphenyl)-2-nitro-N-propylbenzamide

InChI

InChI=1S/C17H18N2O3/c1-3-11-18(14-8-6-7-13(2)12-14)17(20)15-9-4-5-10-16(15)19(21)22/h4-10,12H,3,11H2,1-2H3

InChI Key

LBWLTAVXZAXPOX-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1=CC=CC(=C1)C)C(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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